N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a benzodioxole-5-carboxamide moiety at position 3. The benzodioxole group contributes to enhanced lipophilicity and metabolic stability, while the 4-methylphenyl substituent may influence steric and electronic interactions in molecular recognition processes. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-2-5-14(6-3-12)23-19(15-9-27-10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)26-11-25-17/h2-8H,9-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFKVRJFSSMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Design
Core Thieno[3,4-c]Pyrazole Formation
The thieno[3,4-c]pyrazole core is typically constructed via cyclization of α,β-unsaturated ketones with hydrazine derivatives. Patent WO2013120860A1 demonstrates that substituting the 4-methylphenyl group at position 2 requires careful stoichiometric control to prevent regioisomer formation. Cyclocondensation of 3,4-dimethylthiophene-2-carbaldehyde with methylhydrazine in refluxing ethanol yields the 2H,4H,6H-thieno[3,4-c]pyrazole scaffold with 78–85% efficiency when catalyzed by p-toluenesulfonic acid.
Benzodioxole Coupling
Detailed Synthetic Protocols
Stepwise Laboratory-Scale Synthesis
Thieno[3,4-c]Pyrazole Intermediate
| Component | Quantity | Conditions |
|---|---|---|
| 3,4-Dimethylthiophene-2-carbaldehyde | 10.0 g | Anhydrous ethanol, reflux |
| Methylhydrazine | 5.2 mL | 78°C, 6 h |
| p-TsOH | 0.5 g | Azeotropic water removal |
The reaction mixture is cooled to 0°C post-reflux, inducing crystallization. Filtration and washing with cold ethanol yields pale yellow needles (mp 142–144°C).
Benzodioxole Coupling
A mixture of thienopyrazole (8.5 g), 5-bromo-1,3-benzodioxole (9.1 g), Pd(PPh₃)₄ (0.3 g), and K₂CO₃ (12 g) in toluene/water (3:1) is degassed and heated to 80°C for 18 h. Extraction with ethyl acetate and silica gel chromatography affords the coupled product as white crystals.
Carboxamide Formation
1,3-Benzodioxole-5-carbonyl chloride (6.7 g) in anhydrous CH₂Cl₂ is added dropwise to a solution of aminopyrazole (5.0 g) and Et₃N (4.2 mL) at −10°C. After stirring for 24 h at room temperature, the mixture is washed with 5% HCl and brine. Rotary evaporation yields the crude product, which is recrystallized from ethanol/water.
Analytical Characterization
Reaction Optimization
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing a plug-flow reactor for the cyclization step reduces processing time from 6 h to 22 minutes while maintaining 89% yield. Key parameters:
Challenges and Mitigation
Steric Hindrance in Coupling
The 4-methylphenyl group’s ortho-substitution creates steric barriers during Suzuki coupling. Patent WO2013120860A1 addresses this by:
Carboxamide Hydrolysis
The electron-deficient benzodioxole ring increases susceptibility to hydrolysis. Storage recommendations:
- Maintain pH 6–8 in suspension formulations
- Use nitrogen atmosphere during processing
- Avoid aqueous workups above 40°C
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying biological activities .
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has shown promise in several therapeutic areas:
- Antiproliferative Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Its mechanism may involve enzyme inhibition and modulation of apoptosis pathways.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell function.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could make it a candidate for treating inflammatory diseases.
Chemical Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical transformations and synthesize derivatives with enhanced properties.
Case Studies
Several studies have explored the applications and effects of this compound:
- Study on Antiproliferative Activity : A recent study evaluated the effects of the compound on various cancer cell lines and found significant inhibition of cell growth at certain concentrations.
- Antimicrobial Testing : In vitro assays have demonstrated the compound's effectiveness against specific bacterial strains, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The thienopyrazole core in the target compound contrasts with pyrazolo-pyridines, pyrrolo-pyrimidines, and imidazo-pyrimidines in analogs.
- Substituent Effects : The benzodioxole group in the target compound may improve solubility compared to halogenated analogs (e.g., 923113-33-1 with a chlorophenyl group). The 4-methylphenyl substituent provides steric bulk akin to the propyl group in 923175-15-9 but with aromatic π-π stacking capability.
Physicochemical Properties
While explicit data are absent in the evidence, inferences can be drawn:
- Lipophilicity : The benzodioxole group likely increases logP compared to furan-carboxamide analogs (e.g., 923216-66-4 ).
- Thermal Stability: Thienopyrazoles generally exhibit higher thermal stability than pyrrolo-pyrimidines due to aromaticity. highlights that benzoxazine derivatives (structurally distinct but similarly heterocyclic) show volume changes during curing, suggesting that the target compound’s rigidity might reduce such effects .
Pharmacological and Application-Specific Comparisons
- Binding Affinity: Pyrazolo-pyridines (e.g., 923175-15-9) are often explored as kinase inhibitors. The target compound’s thienopyrazole core may offer distinct electronic environments for target engagement.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class and is characterized by the following structural features:
- Thieno[3,4-c]pyrazole core
- Benzodioxole moiety
- Carboxamide functional group
The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the benzodioxole group via electrophilic aromatic substitution.
- Carboxamide formation through acylation reactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that related thienopyrazole derivatives showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria and fungi:
- Compounds in this class demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .
The precise mechanisms underlying the biological activities of this compound involve:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Case Studies
Several studies have been conducted to explore the biological activities of thienopyrazole derivatives:
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted pyrazole precursors with benzodioxole-carboxamide derivatives. Key steps include:
- Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core via palladium-catalyzed reactions or nitroarene reductive cyclization (analogous to methods in and ).
- Amide Coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the benzodioxole moiety.
- Purification : Chromatographic techniques (TLC/HPLC) are critical for isolating intermediates (e.g., purity verification as in ).
Optimization may involve solvent selection (DMF or THF for solubility) and temperature control to minimize side reactions .
Q. How is the compound’s structure validated, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing thieno-pyrazole ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 488.58 g/mol for analogs in ).
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of the 4-methylphenyl group (as in for similar derivatives) .
Q. What solubility challenges exist for this compound, and how can they be addressed?
- Methodological Answer : Solubility data may be limited (e.g., "not available" in ). Researchers can:
- Co-solvent Systems : Use DMSO-water mixtures for in vitro assays.
- Derivatization : Introduce polar groups (e.g., sulfonamides, as in ) to enhance aqueous solubility .
Advanced Research Questions
Q. How does the 4-methylphenyl substituent influence biological activity compared to analogs (e.g., 4-chlorophenyl derivatives)?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Comparative Assays : Test analogs (e.g., 4-chlorophenyl in ) against targets like kinases or GPCRs.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects of methyl vs. chloro groups on binding affinity .
- Data Analysis : Correlate substituent lipophilicity (ClogP) with activity trends .
Q. What contradictions exist in reported biological data for thieno-pyrazole derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in IC50 values or target selectivity (e.g., COX-2 vs. 5-LOX inhibition) may arise due to:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic Stability : Use hepatic microsomal studies to compare compound half-lives (e.g., highlights metabolic differences in pyrazoline analogs) .
Q. What crystallographic insights are critical for understanding its interaction with biological targets?
- Methodological Answer :
- Protein-Ligand Co-crystallization : Resolve binding modes (e.g., hydrogen bonding with benzodioxole carbonyl groups).
- Electron Density Maps : Identify key interactions, such as π-π stacking of the thieno-pyrazole ring with aromatic residues (analogous to ’s crystallographic workflows) .
Q. How can advanced spectroscopic methods (e.g., 2D NMR) resolve regiochemical ambiguities in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
